Murodermin, also known as recombinant murine epidermal growth factor (rmEGF), is a synthetic form of the epidermal growth factor derived from mice. It plays a significant role in cell growth, proliferation, and differentiation. Murodermin is classified as a therapeutic agent, particularly in the context of wound healing and tissue regeneration due to its ability to stimulate epithelial cell proliferation and migration .
Murodermin is synthesized through recombinant DNA technology, where the gene encoding murine epidermal growth factor is inserted into a suitable expression vector. This vector is then introduced into host cells, often Escherichia coli or yeast, which express the protein. The synthesis process involves several steps:
Murodermin has a molecular formula of and a molecular weight of approximately 27 kDa. Its structure consists of multiple domains that facilitate binding to the epidermal growth factor receptor (EGFR). The protein structure features:
Murodermin exhibits various chemical interactions primarily with its receptor, EGFR. The binding of Murodermin to EGFR activates downstream signaling pathways, including:
These reactions are crucial for its therapeutic effects in promoting wound healing and tissue repair .
The mechanism of action of Murodermin involves its interaction with the epidermal growth factor receptor on the surface of target cells. Upon binding, Murodermin induces receptor dimerization, leading to autophosphorylation and activation of intracellular signaling cascades. These pathways result in:
Data indicate that Murodermin significantly accelerates wound healing processes in various preclinical models by promoting keratinocyte migration and proliferation .
Murodermin has several applications in scientific research and clinical settings:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1